3-hydroxy-N-methylbenzenesulfonamide
Overview
Description
3-hydroxy-N-methylbenzenesulfonamide is a chemical compound with the molecular formula C7H9NO3S . It is also known by the IUPAC name 3-amino-4-hydroxy-N-methylbenzenesulfonamide . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with a hydroxy group, a methyl group, and a sulfonamide group . The InChI code for this compound is 1S/C7H10N2O3S/c1-9-13(11,12)5-2-3-7(10)6(8)4-5/h2-4,9-10H,8H2,1H3 .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 187.22 . The density is approximately 1.4±0.1 g/cm3, and it has a boiling point of 368.6±44.0 °C at 760 mmHg .Scientific Research Applications
Synthesis and Spectroscopic Investigation
- Syntheses and Spectroscopic Analysis : Sulfonamide derivatives, closely related to 3-hydroxy-N-methylbenzenesulfonamide, have been synthesized and characterized using various spectroscopic methods. This includes the use of NMR, FT–IR spectroscopies, and elemental analysis. These studies are essential for understanding the molecular and electronic structures of these compounds, providing valuable insights into their stability and electronic properties (Mahmood, Akram, & Lima, 2016).
Quantum Chemical Approach
- Quantum-Chemical Calculations : Quantum chemical calculations have been applied to similar sulfonamide derivatives. This approach is used for defining optimized states, predicting free energy, and distinguishing molecular orbitals, which are crucial for understanding their spectrum formation (Sun Peiming, Shahab, Zhang Yan, & Labanava, 2022).
Catalysis in Synthesis
- Catalysis in Spirocyclization : Sulfonamide derivatives have been used in catalyzed Prins bicyclization strategies for synthesizing spiro compounds. These methods demonstrate the utility of such derivatives in organic synthesis and compound formation (Reddy, Jalal, & Singarapu, 2014).
Structural and Anticancer Studies
- Anticancer Properties : Some sulfonamides, including variants of this compound, have shown potential in anticancer applications. This includes the study of their synthesis, crystal structure, and their interaction with biological targets (Zhang, Shi-jie, Hu, & Wei-Xiao, 2010).
Antimicrobial and Anti-Tuberculosis Activity
- Antimicrobial and Anti-TB Activity : The synthesis of certain sulfonamide derivatives has been explored for their potential as antimicrobial and anti-tuberculosis agents. This research is significant in the development of new therapeutic agents for infectious diseases (Debbabi, Al‐Harbi, Al-Saidi, Aljuhani, Felaly, Abd El-Gilil, Bashandy, & Jannet, 2020).
Molecular Docking and DNA Interaction
- Molecular Docking Studies : Molecular docking studies of sulfonamide compounds, including this compound, have been conducted to understand their interaction with proteins and DNA. This research helps in deciphering the molecular mechanism of action of these compounds (Kharwar & Dixit, 2021).
Mechanism of Action
Target of Action
It’s worth noting that similar compounds have been found to interact with multiple targets of interest, including the pathways where hydrogen sulfide (h2s) is involved .
Mode of Action
It’s known that by incorporating an h2s donor moiety into a native drug, researchers have been able to simultaneously target multiple therapeutic pathways .
Safety and Hazards
Properties
IUPAC Name |
3-hydroxy-N-methylbenzenesulfonamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3S/c1-8-12(10,11)7-4-2-3-6(9)5-7/h2-5,8-9H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPPZBUMGQMDQAX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC=CC(=C1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201291177 | |
Record name | 3-Hydroxy-N-methylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201291177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
612499-25-9 | |
Record name | 3-Hydroxy-N-methylbenzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=612499-25-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Hydroxy-N-methylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201291177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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